molecular formula C26H35ClF3N5O3 B10860394 Exarafenib hydrochloride

Exarafenib hydrochloride

Cat. No.: B10860394
M. Wt: 558.0 g/mol
InChI Key: DTAKPQLNXDAFGP-VOMIJIAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Exarafenib hydrochloride: is a highly selective pan-RAF inhibitor designed to target RAF-dependent cancers. It is a small molecule with the chemical formula C26H35ClF3N5O3 and is known for its potential in treating cancers driven by BRAF and NRAS mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of exarafenib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods: : Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: : Exarafenib hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions are carefully controlled to ensure the formation of the desired products .

Major Products Formed: : The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to exarafenib hydrochloride include other pan-RAF inhibitors such as vemurafenib and dabrafenib .

Uniqueness: : this compound is unique due to its high selectivity and potency against a broad range of BRAF and NRAS mutations. It has shown superior kinome selectivity and minimal off-target activity compared to other pan-RAF inhibitors .

Properties

Molecular Formula

C26H35ClF3N5O3

Molecular Weight

558.0 g/mol

IUPAC Name

(3S)-N-[3-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;hydrochloride

InChI

InChI=1S/C26H34F3N5O3.ClH/c1-17-3-4-21(31-25(36)34-6-5-19(15-34)14-26(27,28)29)13-22(17)20-11-23(30-18(2)16-35)32-24(12-20)33-7-9-37-10-8-33;/h3-4,11-13,18-19,35H,5-10,14-16H2,1-2H3,(H,30,32)(H,31,36);1H/t18-,19+;/m1./s1

InChI Key

DTAKPQLNXDAFGP-VOMIJIAVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC[C@H](C2)CC(F)(F)F)C3=CC(=NC(=C3)N4CCOCC4)N[C@H](C)CO.Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)CC(F)(F)F)C3=CC(=NC(=C3)N4CCOCC4)NC(C)CO.Cl

Origin of Product

United States

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